2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride
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Overview
Description
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride is a synthetic organic compound It is characterized by the presence of a piperazine ring substituted with a 2-chloroacetyl group and an acetamide moiety linked to a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride typically involves the following steps:
Formation of the piperazine derivative: The starting material, piperazine, is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-(2-chloroacetyl)piperazine.
Acylation reaction: The intermediate 4-(2-chloroacetyl)piperazine is then reacted with 4-methylphenylacetic acid or its derivatives under acylation conditions to form the final product, 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide.
Hydrochloride formation: The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be targeted by nucleophiles, leading to substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Oxidation and reduction: The compound may undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Nucleophilic substitution: Substituted piperazine derivatives.
Hydrolysis: Carboxylic acids and amines.
Oxidation and reduction: Oxidized or reduced forms of the original compound.
Scientific Research Applications
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-chlorophenyl)acetamide
- **2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
- **2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide
Uniqueness
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide hydrochloride is unique due to the presence of the 4-methylphenyl group, which may impart distinct pharmacological properties compared to its analogs. This structural variation can influence the compound’s binding affinity, selectivity, and overall biological activity.
Properties
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2.ClH/c1-12-2-4-13(5-3-12)17-14(20)11-18-6-8-19(9-7-18)15(21)10-16;/h2-5H,6-11H2,1H3,(H,17,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNFAFCNJNIRBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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